(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

Catalog No.
S1491016
CAS No.
23632-66-8
M.F
C13H13NO6
M. Wt
279.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinea...

CAS Number

23632-66-8

Product Name

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

IUPAC Name

2-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]acetic acid

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

InChI

InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1

InChI Key

XGNNOKSIFRVHHA-JTQLQIEISA-N

SMILES

C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1N([C@H](C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2
  • Asymmetric synthesis: Due to its chirality, (S)-Boc-L-Asp-OH is valuable in asymmetric synthesis, where the creation of a specific stereoisomer is crucial. Its chiral center directs the reaction pathway, favoring the formation of the desired enantiomer.
  • Peptide synthesis: As an amino acid, (S)-Boc-L-Asp-OH can be incorporated into peptide sequences using standard peptide coupling techniques. This allows researchers to synthesize peptides containing specific functionalities provided by the aspartic acid residue, such as acidity, chelation, and hydrogen bonding.
  • Solid-phase peptide synthesis (SPPS): This technique relies on attaching the C-terminal amino acid to a solid support and building the peptide chain sequentially. (S)-Boc-L-Asp-OH, often protected by a benzyloxycarbonyl (Boc) group on its N-terminus, is commonly used in SPPS due to the ease of deprotection using specific reagents, allowing for chain elongation.
  • Chemical modification of proteins: (S)-Boc-L-Asp-OH can be used to chemically modify proteins by conjugation. This can introduce new functionalities or target specific protein regions for further studies.
  • Study of protein-protein interactions: (S)-Boc-L-Asp-OH, along with other amino acids, can be used to create peptide sequences mimicking specific protein interaction motifs. These peptides can then be employed to study protein-protein interactions involved in various biological processes.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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